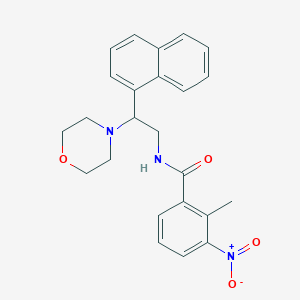

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-17-19(9-5-11-22(17)27(29)30)24(28)25-16-23(26-12-14-31-15-13-26)21-10-4-7-18-6-2-3-8-20(18)21/h2-11,23H,12-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEWYOSGJGIWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the alkylation of the nitrobenzamide with a naphthyl-ethyl halide under basic conditions to form the intermediate. Finally, the morpholino group is introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The morpholino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine derivative.

Substitution: Introduction of various functional groups in place of the morpholino group.

Scientific Research Applications

2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholino and naphthyl groups can enhance binding affinity to specific targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility: The morpholino-naphthalene combination in the target compound offers a balance of solubility and hydrophobicity, distinguishing it from purely hydrophilic (e.g., methoxy-substituted) or lipophilic (e.g., indole-based) analogs.

- Biological Potential: The naphthalen-1-yl group’s prevalence in receptor-binding compounds (e.g., cannabinoids and viral inhibitors) suggests the target compound may interact with similar targets, warranting further screening .

- Synthetic Challenges: Steric hindrance from the naphthalene and morpholino groups may complicate purification, a common issue in benzamide derivatives .

Biological Activity

2-Methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- Functional Groups : Nitro group, amide linkage, and morpholine ring.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity :

- Cell Signaling Modulation :

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Antitumor Activity | Demonstrated potential to inhibit tumor growth in various cancer cell lines through apoptosis induction. |

| Antimicrobial Properties | Exhibits inhibitory effects against certain bacterial strains, suggesting a role in antimicrobial therapy. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cells while sparing normal cells, indicating therapeutic potential. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzamide derivatives, providing insights into the efficacy of compounds like this compound:

- Study on Cancer Cell Lines :

- Mechanistic Insights :

- Comparative Analysis with Other Benzamides :

Q & A

Q. What are the common synthetic routes for 2-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step route starting with condensation of β-naphthol with an aldehyde (e.g., benzaldehyde) to form the naphthalene core, followed by amidation with 3-nitrobenzoyl chloride. Key steps include:

- Morpholino-ethylamine coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in acetonitrile/water (3:1) under reflux for 72 hours to ensure efficient amide bond formation .

- Nitro group introduction : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Optimization : Reaction yields improve with microwave-assisted synthesis (reducing time by 50%) or continuous flow reactors. Solvent polarity (e.g., toluene vs. DMSO) and catalysts like ytterbium triflate can enhance regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure, and how can data interpretation challenges be addressed?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from morpholino and naphthalene protons. For example, the ethylenediamine linker protons appear as triplets at δ 2.88–3.08 ppm .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Mass Spectrometry (EI-MS) : Monitor molecular ion peaks (e.g., m/z 292.07 [M⁺]) and fragmentation patterns to validate purity .

- X-ray Crystallography : Use SHELXL for refinement, especially to resolve disorder in the morpholino ring. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What are the key physicochemical properties influencing solubility and formulation in preclinical studies?

Methodological Answer:

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or PEG-400 as co-solvents.

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 52–54°C, with decomposition above 200°C.

- Formulation : Lyophilization with cyclodextrins improves bioavailability. Monitor pH-dependent stability (pKa ~8.2 for morpholino) to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s solid-state structure?

Methodological Answer:

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios in cases of pseudo-merohedral twinning .

- Hydrogen Bonding Ambiguity : Employ Hirshfeld surface analysis (CrystalExplorer) to distinguish between O···H and N···H interactions. For example, the nitro group often forms weak C–H···O bonds with naphthalene .

Q. What strategies are effective in elucidating reaction mechanisms for morpholino and naphthalene moiety formation?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled morpholino to track amine coupling via ¹H-¹⁵N HMBC NMR.

- Computational Studies : DFT calculations (Gaussian 16) can model transition states for the nucleophilic attack during amidation.

- Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates (e.g., Schiff bases) via flash chromatography .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what experimental designs are optimal for assessing selectivity?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize targets with >70% inhibition (e.g., CDK2, EGFR).

- Cellular Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Include a counter-screening panel (e.g., normal HEK293 cells) to assess toxicity.

- Selectivity Optimization : Structure-activity relationship (SAR) studies modifying the nitro group to sulfonamide or carboxylate can reduce off-target effects .

Q. What in vitro and in vivo models are appropriate for evaluating antitumor activity, and how can off-target effects be minimized?

Methodological Answer:

- In Vitro : 3D tumor spheroids (e.g., HCT116 colon cancer) to mimic tumor microenvironments. Measure apoptosis via Annexin V/PI flow cytometry.

- In Vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) dosed at 10 mg/kg (IV, QD). Monitor tumor volume via caliper and validate target engagement via Western blot (e.g., PARP cleavage).

- Off-Target Mitigation : Use CRISPR-Cas9 knockout models to confirm target specificity. Pharmacokinetic studies (plasma t₁/₂ > 4 hours) ensure sustained exposure without metabolite toxicity .

Q. How can thermal analysis and stability studies inform formulation development?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Identify decomposition onset (~200°C) to guide storage conditions (desiccants, inert atmosphere).

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. HPLC purity drops <5% indicate need for antioxidant additives (e.g., BHT).

- Polymorphism Screening : Use solvent-drop grinding with 12 solvents to identify stable polymorphs (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.